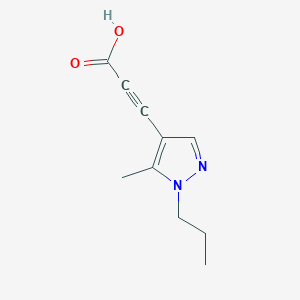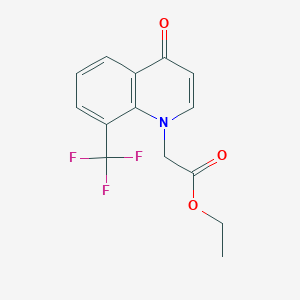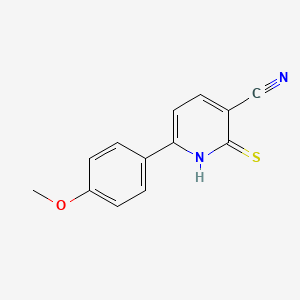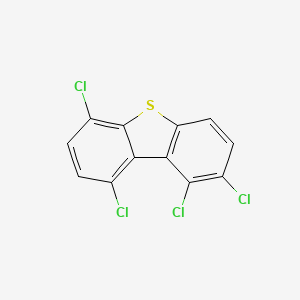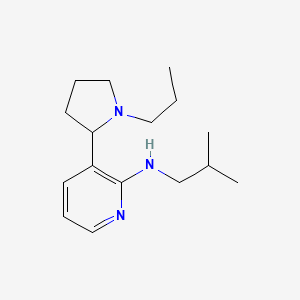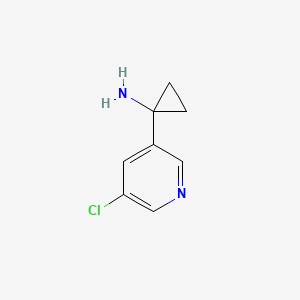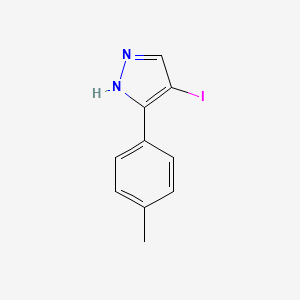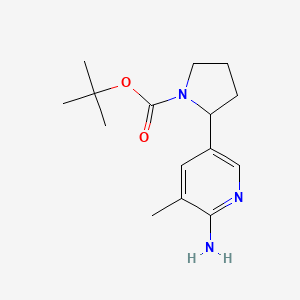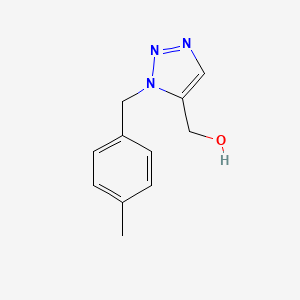
(1-(4-Methylbenzyl)-1h-1,2,3-triazol-5-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-(4-Methylbenzyl)-1h-1,2,3-triazol-5-yl)methanol: is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound features a triazole ring substituted with a 4-methylbenzyl group and a methanol group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-(4-Methylbenzyl)-1h-1,2,3-triazol-5-yl)methanol typically involves a multi-step process. One common method is the click chemistry approach, which involves the cycloaddition of azides and alkynes to form the triazole ring. The reaction is usually catalyzed by copper(I) ions. The general steps are as follows:
Formation of Azide: The starting material, 4-methylbenzyl chloride, is reacted with sodium azide to form 4-methylbenzyl azide.
Cycloaddition Reaction: The 4-methylbenzyl azide is then reacted with propargyl alcohol in the presence of a copper(I) catalyst to form the triazole ring, resulting in this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the principles of click chemistry and the use of efficient catalytic systems are likely employed to scale up the synthesis. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product.
化学反应分析
Types of Reactions:
Oxidation: The methanol group in (1-(4-Methylbenzyl)-1h-1,2,3-triazol-5-yl)methanol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products:
Oxidation: Formation of 4-methylbenzyl aldehyde or 4-methylbenzoic acid.
Reduction: Formation of dihydrotriazoles.
Substitution: Formation of nitro or halogenated derivatives of the benzyl group.
科学研究应用
Chemistry:
Catalysis: The triazole ring can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in various organic reactions.
Biology:
Antimicrobial Activity: Triazole derivatives are known for their antimicrobial properties. (1-(4-Methylbenzyl)-1h-1,2,3-triazol-5-yl)methanol may exhibit similar activity against bacteria and fungi.
Medicine:
Pharmaceuticals: Triazole compounds are often used in the development of antifungal and anticancer drugs. This compound could be explored for similar therapeutic applications.
Industry:
Material Science: Triazole derivatives are used in the synthesis of polymers and materials with specific properties, such as corrosion resistance and thermal stability.
作用机制
The mechanism of action of (1-(4-Methylbenzyl)-1h-1,2,3-triazol-5-yl)methanol is not well-documented. based on the known properties of triazole compounds, it is likely to interact with biological targets through hydrogen bonding and coordination with metal ions. The triazole ring can inhibit enzymes by binding to their active sites, disrupting their normal function.
相似化合物的比较
- (1-(4-Methylbenzyl)-1H-benzimidazol-2-yl)methanol
- (6-Methoxy-1H-benzimidazol-2-yl)methanol
- 2-(2-Chloro-1H-benzimidazol-1-yl)ethanol
Comparison:
- Structural Differences: While these compounds share a similar core structure, the substituents on the benzyl or benzimidazole rings differ, leading to variations in their chemical and physical properties.
- Unique Properties: (1-(4-Methylbenzyl)-1h-1,2,3-triazol-5-yl)methanol is unique due to the presence of the triazole ring, which imparts distinct reactivity and potential biological activity compared to benzimidazole derivatives.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C11H13N3O |
|---|---|
分子量 |
203.24 g/mol |
IUPAC 名称 |
[3-[(4-methylphenyl)methyl]triazol-4-yl]methanol |
InChI |
InChI=1S/C11H13N3O/c1-9-2-4-10(5-3-9)7-14-11(8-15)6-12-13-14/h2-6,15H,7-8H2,1H3 |
InChI 键 |
PHXMBFRKZFNUKN-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)CN2C(=CN=N2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


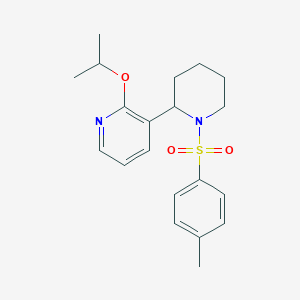
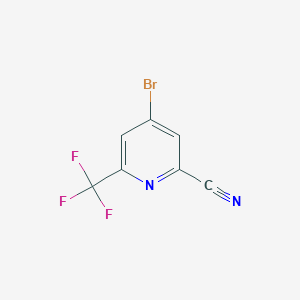
![Ethyl 7-bromobenzo[d]thiazole-2-carboxylate](/img/structure/B15058887.png)
